3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid
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Overview
Description
It is an impurity of Arbidol, a medicinal agent used for treating viral infections. The molecular formula of RUK-P1 is C20H18BrNO5S, and it has a molecular weight of 464.33 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RUK-P1 involves several steps, starting with the preparation of the indole core, followed by bromination, methylation, and esterification. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of RUK-P1 may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
RUK-P1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indole core, which can be further modified for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
RUK-P1 has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated as an impurity in Arbidol, providing insights into the drug’s stability and efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RUK-P1 involves its interaction with specific molecular targets and pathways. As an impurity of Arbidol, it may affect the drug’s antiviral activity by interacting with viral proteins or host cell receptors. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to RUK-P1 include other impurities of Arbidol and related indole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
RUK-P1 is unique due to its specific structure and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Its role as an impurity in Arbidol also makes it a valuable compound for studying the drug’s properties and improving its formulation.
Properties
Molecular Formula |
C20H18BrNO5S |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
3-[(6-bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C20H18BrNO5S/c1-3-27-20(26)18-13-8-17(23)14(21)9-15(13)22(2)16(18)10-28-12-6-4-5-11(7-12)19(24)25/h4-9,23H,3,10H2,1-2H3,(H,24,25) |
InChI Key |
JIZLEVLLVRLWPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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